2-Amino-2-methyl-pentan-3-OL
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Overview
Description
2-Amino-2-methyl-pentan-3-OL is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-pentan-3-OL can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-pentanol with ammonia under specific conditions to introduce the amino group. Another method includes the use of Grignard reagents, where 2-methyl-2-pentanol is reacted with an appropriate Grignard reagent followed by amination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and specific reaction temperatures and pressures are crucial in these processes .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methyl-pentan-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, secondary amines, and various substituted derivatives. These products have significant applications in different chemical industries .
Scientific Research Applications
2-Amino-2-methyl-pentan-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Amino-2-methyl-pentan-3-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-2-methyl-pentan-3-OL include:
- 2-Amino-2-methyl-1-propanol
- 2-Amino-4-methylpentan-1-ol
- 2-Amino-2-methylbutanol
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which provides unique reactivity and interaction profiles. The presence of both an amino group and a hydroxyl group on a pentane backbone allows for diverse chemical transformations and applications that are not as readily achievable with other similar compounds .
Properties
CAS No. |
89585-20-6 |
---|---|
Molecular Formula |
C6H15NO |
Molecular Weight |
117.19 g/mol |
IUPAC Name |
2-amino-2-methylpentan-3-ol |
InChI |
InChI=1S/C6H15NO/c1-4-5(8)6(2,3)7/h5,8H,4,7H2,1-3H3 |
InChI Key |
NFZHDQFMWNCLMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)(C)N)O |
Origin of Product |
United States |
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